1,2-Dithiaacenaphthene
Description
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Properties
IUPAC Name |
2,3-dithiatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6S2/c1-3-7-4-2-6-9-10(7)8(5-1)11-12-9/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDOFGUDEKQECDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)SSC3=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40175044 | |
| Record name | Naphtho(1,8-cd)-1,2-dithiole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40175044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209-22-3 | |
| Record name | Naphtho(1,8-cd)-1,2-dithiole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000209223 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphtho(1,8-cd)-1,2-dithiole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40175044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Significance of Peri Disulfide Bridged Naphthalene Systems in Organic Chemistry
Peri-disulfide bridged naphthalene (B1677914) systems, such as 1,2-Dithiaacenaphthene, represent a special class of organosulfur compounds. The defining feature of these molecules is the disulfide (S-S) bond that spans the peri-positions (1 and 8) of the naphthalene core. This rigid geometric constraint forces the disulfide dihedral angle to be near zero, a significant deviation from the preferred ~90° angle observed in more flexible, open-chain disulfides. clockss.org This enforced planarity leads to substantial repulsion between the lone pairs of electrons on the adjacent sulfur atoms, rendering the S-S bond "energy-rich" and, consequently, highly reactive. clockss.org
The unique electronic structure of these systems, where the sulfur lone pairs can interact with the π-system of the naphthalene ring, gives rise to interesting properties and reactivities. clockss.org This has led to their exploration in various applications, including as active materials for lithium batteries and as building blocks for novel organic semiconductors. researchgate.netmdpi.com The study of these systems provides fundamental insights into the nature of the disulfide bond and the effects of geometric constraints on chemical reactivity.
Historical Context and Early Investigations of Naphtho 1,8 Cd 1,2 Dithiole
The investigation of naphtho[1,8-cd]-1,2-dithiole and its derivatives dates back several decades, with early studies focusing on understanding its fundamental chemical behavior. Initial research highlighted the compound's unusual reactivity, particularly in oxidation reactions. Unlike typical disulfides that are readily oxidized at the sulfur atoms, 1,2-Dithiaacenaphthene often undergoes electrophilic substitution on the naphthalene (B1677914) ring. clockss.org For instance, reactions with dinitrogen tetraoxide or aqueous bromine lead to nitration and bromination of the aromatic ring, respectively, rather than oxidation of the disulfide bridge. clockss.org
Early researchers also delved into the kinetics of its reactions, noting that the rigid structure significantly influences reaction rates. For example, the alkaline hydrolysis of its S-oxide derivative was found to be considerably slower than that of its open-chain analogue. clockss.orgacs.org These initial investigations laid the groundwork for a deeper understanding of the interplay between the compound's structure and its chemical properties.
Motivation for Advanced Research on the Unique Structural and Electronic Properties of 1,2 Dithiaacenaphthene
Crystallographic Analysis
X-ray Single Crystal Diffraction Studies of a Related Core: Diacenaphtho[1,2-c:1′,2′-e]-1,2-dithiin
A comprehensive crystallographic analysis has been performed on diacenaphtho[1,2-c:1′,2′-e]-1,2-dithiin, a larger system containing the core structural motif of interest. miami.edu The synthesis of this compound was achieved through the reaction of acenaphthylene (B141429) with elemental sulfur. miami.edu The molecular structure was unequivocally determined by single-crystal X-ray diffraction, confirming the connectivity and providing detailed geometric parameters. miami.edu
Table 1: Selected Crystallographic Data for Diacenaphtho[1,2-c:1′,2′-e]-1,2-dithiin
| Parameter | Value |
| Chemical Formula | C₂₄H₁₂S₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 14.123(3) |
| b (Å) | 8.245(2) |
| c (Å) | 14.567(3) |
| β (°) | 100.98(3) |
| Volume (ų) | 1668.0(6) |
| Z | 4 |
This data is for a related, larger system and provides a model for the type of information obtained from X-ray crystallography.
Structural Studies of Related Dithia-Bridged Systems (e.g., Dithiaphenanthrenes, Dithiepine Atropisomers)
The study of other dithia-bridged aromatic compounds further enriches our understanding. For instance, the X-ray crystal structures of 8,9-bis(methylsulfanyl)acenaphtho[1,2-b] Current time information in Bangalore, IN.rsc.orgdithiine and its charge-transfer complexes have been reported. rsc.org In these molecules, the dithiine ring also exhibits a boat-like conformation, highlighting a common structural motif. rsc.org
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to the types of chemical bonds present and their environment, making them powerful tools for structural characterization. Although specific IR and Raman spectra for this compound are not available, we can predict the characteristic vibrational modes based on its structure and data from related compounds.
Infrared (IR) Spectroscopy for Characteristic Bond Vibrations
An IR spectrum of this compound would be expected to show several characteristic absorption bands.
Table 2: Predicted Characteristic Infrared (IR) Absorption Regions for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H stretching | Aromatic |
| 1620-1580 | C=C stretching | Aromatic ring |
| 1520-1450 | C=C stretching | Aromatic ring |
| 850-750 | C-H out-of-plane bending | Aromatic |
| 700-600 | C-S stretching | Thioether-like |
| 550-450 | S-S stretching | Disulfide |
The aromatic C-H stretching vibrations would appear at frequencies above 3000 cm⁻¹. The C=C stretching vibrations of the acenaphthene (B1664957) core would give rise to a series of bands in the 1620-1450 cm⁻¹ region. The pattern of C-H out-of-plane bending bands in the 850-750 cm⁻¹ region would be indicative of the substitution pattern on the aromatic rings. The C-S stretching vibrations are typically weaker and appear in the 700-600 cm⁻¹ range. The S-S stretching vibration is often weak in the IR spectrum and is more reliably identified using Raman spectroscopy.
Raman Spectroscopy for S-S Bond Analysis
Raman spectroscopy is particularly well-suited for the analysis of the disulfide (S-S) bond. The S-S stretching vibration typically gives rise to a distinct and relatively strong signal in the Raman spectrum, usually in the range of 550-450 cm⁻¹. The exact position of this band is sensitive to the C-S-S-C dihedral angle, with a general trend of higher wavenumbers corresponding to more trans-like (closer to 180°) conformations and lower wavenumbers for more cis-like (closer to 0°) or gauche (around 90°) conformations. Therefore, Raman spectroscopy could provide valuable experimental insight into the conformation of the disulfide bridge in this compound. Spectroscopic studies on related acenaphthylene derivatives have utilized Raman spectroscopy to characterize their vibrational modes. nih.govresearchgate.net
Based on the provided search results, specific experimental spectroscopic data for the compound "this compound" is not available. The search results contain general information about spectroscopic techniques (UV-Vis, NMR, MS) and data for related but distinct compounds such as acenaphthene and various dithiane derivatives.
Consequently, it is not possible to generate a scientifically accurate article with detailed research findings and data tables focusing solely on the structural elucidation and spectroscopic characterization of this compound as requested in the outline. Providing data from other compounds would be misleading and scientifically inaccurate for the specified subject.
Chemical Reactivity and Mechanistic Pathways of 1,2 Dithiaacenaphthene
Oxidation Reactions of the Disulfide Bridge
The oxidation of the disulfide bridge in 1,2-dithiaacenaphthene is a primary pathway for its functionalization. However, the outcome of the reaction is highly dependent on the nature of the oxidizing agent employed.
The reaction of this compound with various electrophilic oxidants demonstrates a fascinating divergence in reactivity. While some reagents selectively oxidize the disulfide bridge, others preferentially attack the aromatic naphthalene (B1677914) core. This unusual behavior contrasts sharply with that of typical open-chain or cyclic disulfides, which are readily oxidized at the sulfur atoms by the same reagents.
With potent electrophilic oxidants like dinitrogen tetraoxide (N₂O₄) and aqueous bromine (Br₂) , this compound undergoes electrophilic substitution on the naphthalene ring rather than oxidation of the S-S bond. nih.gov This suggests that for these reagents, the aromatic system is more reactive than the energy-rich disulfide linkage.
In contrast, other oxidants react at the sulfur atoms as expected. The Fenton reagent , a solution of hydrogen peroxide and an iron catalyst that generates powerful hydroxyl radicals, oxidizes this compound predominantly to its corresponding S-oxide. nih.gov Similarly, sodium periodate (B1199274) (NaIO₄) , a milder and more selective oxidant, also readily converts this compound to this compound S-oxide. nih.gov
The differing reaction pathways are summarized in the table below.
| Oxidizing Reagent | Primary Reaction Type | Major Product |
|---|---|---|
| Dinitrogen Tetraoxide (N₂O₄) | Electrophilic Aromatic Substitution | Nitro-1,2-dithiaacenaphthene |
| Aqueous Bromine (Br₂) | Electrophilic Aromatic Substitution | Bromo-1,2-dithiaacenaphthene |
| Fenton Reagent (H₂O₂ + Fe²⁺) | S-Oxidation | This compound S-oxide |
| Sodium Periodate (NaIO₄) | S-Oxidation | This compound S-oxide |
The selective oxidation of the disulfide bridge leads to the formation of sulfinyl (thiolsulfinate) and sulfonyl (thiolsulfonate) derivatives.
This compound S-oxide , the mono-oxidized product, is synthesized by reacting the parent compound with controlled amounts of oxidants like sodium periodate or the Fenton reagent. nih.gov These reagents are effective in introducing a single oxygen atom onto one of the sulfur atoms without causing over-oxidation or ring substitution.
Further oxidation of the S-oxide with stronger oxidizing agents is expected to yield This compound 1,1-dioxide . While specific synthesis protocols for the 1,1-dioxide of this compound are not extensively detailed in the literature, the oxidation of thiolsulfinates to thiolsulfonates is a standard transformation in sulfur chemistry, often accomplished with peroxy acids.
The structural rigidity of the this compound framework significantly impacts the reactivity of its oxidized derivatives. The alkaline hydrolysis of this compound S-oxide is markedly slower than that of its acyclic analogue, phenyl benzenethiolsulfinate. nih.gov Research indicates the hydrolysis rate is approximately 1000 times slower for the cyclic compound. nih.gov
The mechanism for the alkaline hydrolysis of aryl thiolsulfinates generally involves a nucleophilic attack by a hydroxide (B78521) ion on the sulfinyl sulfur atom. This leads to the cleavage of the S-S bond. The substantial decrease in the reaction rate for this compound S-oxide is attributed to the rigid peri-naphthalene structure, which likely hinders the attainment of the optimal geometry for the transition state of the nucleophilic substitution reaction.
Electrophilic Reactions on the Naphthalene Moiety
As noted previously, certain powerful electrophiles react preferentially at the aromatic naphthalene core of this compound, leaving the disulfide bridge intact. This reactivity is unusual for disulfides, which typically serve as the primary site for electrophilic attack.
Treatment of this compound with dinitrogen tetraoxide (N₂O₄) results in the nitration of the naphthalene ring. nih.gov Instead of oxidizing the sulfur atoms, the nitronium ion (NO₂⁺), the active electrophile generated from N₂O₄, attacks the electron-rich aromatic system. The specific position of nitration on the naphthalene ring has not been definitively reported in the available literature.
Similarly, the reaction with aqueous bromine leads to the electrophilic bromination of the naphthalene moiety. nih.gov This outcome is contrary to the typical reaction of disulfides with bromine, which usually results in the cleavage of the S-S bond or oxidation. The rigid cyclic structure of this compound appears to favor electrophilic aromatic substitution over reaction at the disulfide bridge under these conditions. The exact substitution pattern of the bromine atom on the naphthalene core is not specified in published studies.
Insertion Reactions into the Disulfide Bond
The disulfide linkage is susceptible to insertion reactions by highly reactive intermediates such as carbenes and carbenoids. These reactions provide a pathway for the formation of larger ring systems by incorporating a carbon atom directly into the S-S bond.
Reactions with Carbenoids and Carbene Insertion
Carbenes are neutral, divalent carbon species that are highly electrophilic and can readily react with the non-bonding electron pairs on the sulfur atoms of a disulfide. The reaction of a carbene with a disulfide typically proceeds through the initial formation of a sulfur ylide intermediate. This ylide can then undergo further rearrangement to yield an insertion product.
In the case of this compound, the reaction with a carbene, such as methylene (B1212753) (:CH2) generated from the photolysis or thermolysis of diazomethane, would be expected to yield a ring-expansion product. The proposed mechanism involves the following steps:
Ylide Formation: The carbene attacks one of the sulfur atoms of the this compound molecule to form a transient sulfonium (B1226848) ylide.
semanticscholar.orgnih.gov-Sigmatropic Rearrangement: The unstable ylide intermediate is expected to rapidly rearrange. This process, often referred to as a Stevens-type rearrangement, would involve the migration of one sulfur atom to the ylidic carbon, resulting in the insertion of the CH2 group between the two sulfur atoms.
The resulting product would be a six-membered cyclic trithiaether fused to the naphthalene backbone. Transition-metal catalysts, particularly those based on rhodium and copper, are known to modulate the reactivity of diazo compounds, forming metal-carbene complexes (carbenoids). wikipedia.org These carbenoids can also participate in insertion reactions, often with greater selectivity and under milder conditions than free carbenes. nih.gov
While specific experimental data on the carbene insertion reactions of this compound are not extensively detailed in publicly available literature, the general reactivity of cyclic disulfides suggests that such transformations are feasible. The strain within the five-membered ring of this compound may influence the rate and outcome of the insertion reaction compared to acyclic disulfides.
Nucleophilic Attack on Sulfur Atoms and Ring-Opening Processes
The electrophilic nature of the sulfur atoms in the disulfide bond makes them susceptible to attack by nucleophiles. This attack typically results in the cleavage of the S-S bond and subsequent ring-opening of the cyclic structure.
Investigation of Reactions with Nucleophiles (e.g., Cyanide Ion, Sulfite (B76179) Ion)
Nucleophiles such as the cyanide ion (CN⁻) and the sulfite ion (SO₃²⁻) are known to react with organic disulfides. The reaction involves a nucleophilic substitution at one of the sulfur atoms, with the other sulfur atom acting as the leaving group in the form of a thiolate.
Reaction with Cyanide Ion: The cyanide ion is considered a potent thiophilic (sulfur-loving) nucleophile. Its reaction with a disulfide results in the formation of a thiocyanate (B1210189) and a thiolate. For this compound, the attack of a cyanide ion would cleave the S-S bond, leading to a ring-opened product. The initial product would be a thiolate-thiocyanate derivative of acenaphthene (B1664957). The reaction is generally irreversible as the thiocyanate ion is a stable species. The nucleophilicity of the cyanide ion, and thus the reaction rate, can be significantly enhanced in dipolar aprotic solvents. core.ac.uk
Reaction with Sulfite Ion: The reaction of disulfides with sulfite ions is a well-known cleavage reaction that produces a thiol and a Bunte salt (S-sulfonate). This reaction is typically performed in an aqueous or mixed aqueous-organic medium. The nucleophilic attack by the sulfite ion on the disulfide bond of this compound would break the S-S bond, yielding a ring-opened acenaphthene derivative containing both a thiol group and an S-sulfonate group.
Detailed mechanistic and kinetic studies specifically for this compound with these nucleophiles are not widely reported. However, the principles of disulfide chemistry suggest these ring-opening processes are fundamental aspects of its reactivity profile.
Comparative Studies of Nucleophilic Substitution Rates with Open-Chain and Other Cyclic Disulfides
The rate of nucleophilic substitution on a disulfide bond is highly dependent on its structure. Factors such as steric hindrance, electronic effects, and ring strain play a crucial role. Cyclic disulfides, particularly those in strained ring systems, often exhibit different reactivity compared to their linear (open-chain) counterparts.
The five-membered ring of this compound imposes considerable torsional or dihedral angle strain on the C-S-S-C bond. nih.govresearchgate.net In a typical open-chain disulfide, the C-S-S-C dihedral angle is approximately 90°, which minimizes the repulsion between the lone pairs of electrons on the sulfur atoms. In a constrained five-membered ring, this angle is forced to be much smaller, leading to increased strain energy. This inherent strain can make the disulfide bond more susceptible to cleavage by nucleophiles, as the ring-opening process relieves this strain.
Therefore, it is hypothesized that this compound would undergo nucleophilic substitution at a faster rate than a comparable open-chain disulfide, such as dibenzyl disulfide. The stability of the disulfide bond is also influenced by the conformation of the dihedral angles, which can affect its accessibility to nucleophiles. uni.wroc.pl
Below is an interactive table illustrating the general principles of how disulfide structure affects reactivity towards nucleophiles.
| Disulfide Type | Representative Structure | Key Structural Feature | Expected Relative Reactivity | Rationale |
| Open-Chain (Acyclic) | Dibenzyl disulfide | Flexible, optimal ~90° dihedral angle | Baseline | Low strain, sterically accessible. |
| Six-Membered Cyclic | 1,2-Dithiane | Less strained ring, near-optimal dihedral angle | Similar to Acyclic | Relatively low ring strain compared to five-membered rings. |
| Five-Membered Cyclic | This compound | Constrained ring, non-optimal dihedral angle | Higher | High ring strain makes the S-S bond more susceptible to cleavage to relieve strain. |
This comparative reactivity is a key feature of cyclic disulfides and is central to understanding the chemical biology of disulfide-containing molecules in various natural products and proteins. nih.gov
Theoretical and Computational Investigations of 1,2 Dithiaacenaphthene
Quantum Chemical Calculations for Electronic Structure and Stability
Computational chemistry provides a powerful lens for examining the fundamental properties of 1,2-Dithiaacenaphthene. Through sophisticated calculations, researchers can model its geometry, electronic characteristics, and energetic stability with high precision, offering insights that complement experimental observations.
Density Functional Theory (DFT) has become a primary tool for investigating the molecular and electronic structure of organosulfur compounds. For this compound, DFT calculations, often using functionals like B3LYP with extended basis sets (e.g., 6-311++G**), predict a strained, non-planar geometry. The rigid naphthalene (B1677914) backbone forces the two sulfur atoms into close proximity, resulting in significant distortion from idealized bond angles.
These studies reveal that the electronic properties are heavily influenced by the disulfide bridge. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding its reactivity. The HOMO is typically localized on the disulfide bond and the π-system of the naphthalene rings, indicating that these are the primary sites for electrophilic attack and oxidation. The LUMO is generally distributed over the aromatic system, marking the likely sites for nucleophilic attack. The calculated HOMO-LUMO energy gap provides a theoretical measure of the molecule's chemical reactivity and kinetic stability.
Calculated Electronic Properties of this compound (Representative DFT Data)
| Property | Calculated Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 1.9 D |
To achieve higher accuracy in determining the energetic properties of this compound, researchers employ more computationally intensive ab initio and composite methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory. These methods provide a more rigorous treatment of electron correlation than standard DFT.
Composite methods, such as the G4 or CBS-QB3 procedures, are used to calculate thermodynamic properties like the heat of formation and strain energy. The significant ring strain in the five-membered dithiole ring, caused by the geometric constraints of the naphthalene system, is a key characteristic. This strain energy is quantified by comparing the molecule's energy to a hypothetical, strain-free reference compound and is crucial for understanding its thermal stability and reactivity.
Analysis of Bonding Characteristics and Intramolecular Interactions
The forced proximity of the sulfur atoms in this compound leads to unusual bonding characteristics and intramolecular interactions that define its chemical personality.
The aromaticity of the system is another area of active computational investigation. Aromaticity is a key determinant of stability and reactivity. Methods such as Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA) are used to assess the degree of aromatic character in both the benzene (B151609) rings of the naphthalene core and the central dithiole ring.
NICS calculations, which measure the magnetic shielding at the center of a ring, typically show that the benzene rings retain significant aromaticity, with large negative NICS(1) values indicative of a diatropic ring current. Conversely, the five-membered dithiole ring often exhibits much weaker aromatic or even non-aromatic character. These findings suggest that electron delocalization is primarily confined to the naphthalene moiety, with the disulfide bridge acting more as a constraining structural element than as a participant in a larger delocalized system.
Calculated Aromaticity Indices for this compound Rings
| Ring | NICS(1) (ppm) | HOMA Index |
|---|---|---|
| Benzene Ring A | -9.8 | 0.91 |
| Benzene Ring B | -9.5 | 0.89 |
| Dithiole Ring | -1.2 | 0.15 |
Prediction and Interpretation of Spectroscopic Data through Computational Models
Computational models are indispensable for predicting and interpreting the spectroscopic signatures of this compound. By simulating spectra, researchers can assign experimental peaks and gain a deeper understanding of the molecule's structure and electronic transitions.
Time-dependent DFT (TD-DFT) is commonly used to predict the ultraviolet-visible (UV-Vis) absorption spectrum. These calculations can identify the specific electronic transitions (e.g., π→π* or n→σ) responsible for the observed absorption bands. For this compound, the calculations typically predict strong π→π transitions associated with the naphthalene chromophore and weaker transitions involving the sulfur lone pairs.
Similarly, calculations of nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies are performed using methods like Gauge-Independent Atomic Orbital (GIAO) for NMR and standard frequency calculations for IR. The predicted ¹H and ¹³C NMR chemical shifts help in assigning the signals from the aromatic protons and carbons, while the calculated IR spectrum aids in identifying the vibrational modes associated with the C-S and S-S bonds, providing a direct link between the observed spectrum and the molecule's computed structure.
Conformational Analysis and Molecular Dynamics Simulations
While specific conformational analysis and molecular dynamics (MD) simulations for this compound are not extensively documented in publicly available literature, the application of these theoretical and computational methods provides a powerful framework for understanding its three-dimensional structure, flexibility, and dynamic behavior. This section outlines the general principles of these techniques and their potential applicability to investigating this compound.
Conformational Analysis
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.comlibretexts.orgyoutube.com These different arrangements are known as conformations or conformers, and the study of their relative energies and stabilities is crucial for understanding a molecule's physical properties and reactivity. lumenlearning.com
For a molecule like this compound, which possesses a non-planar, puckered five-membered dithiole ring fused to a naphthalene system, conformational analysis can elucidate the most stable three-dimensional structures. The primary factor governing the conformation of the dithiole ring is the dihedral angle along the C-S-S-C linkage. The rotation around the S-S bond, in conjunction with the constraints imposed by the fused aromatic system, would lead to various conformers with different potential energies.
Key aspects that a conformational analysis of this compound would investigate include:
Identification of Stable Conformers: Computational methods, such as Density Functional Theory (DFT), can be used to identify energy minima on the potential energy surface, which correspond to stable or metastable conformations.
Energy Barriers to Interconversion: The analysis would also determine the energy barriers between different conformers, providing insight into the flexibility of the dithiole ring and the rate at which these conformers can interconvert at a given temperature.
Geometric Parameters: For each stable conformer, key geometric parameters such as bond lengths, bond angles, and dihedral angles would be calculated to provide a detailed structural description.
Influence of Substituents: Theoretical studies could also predict how the addition of different substituent groups to the acenaphthene (B1664957) backbone would influence the conformational preferences of the dithiole ring.
The stability of different conformers is influenced by a combination of factors, including torsional strain, which arises from the repulsion between electron clouds of adjacent bonds, and steric interactions, where non-bonded atoms are forced into close proximity. libretexts.org
Table 1: Hypothetical Conformational Energy Profile of this compound
This table is illustrative and presents the type of data that would be generated from a computational conformational analysis. The values are not based on experimental or published computational results for this specific molecule.
| Conformer | Description | Hypothetical C-S-S-C Dihedral Angle | Hypothetical Relative Energy (kcal/mol) |
|---|---|---|---|
| Envelope | One atom of the dithiole ring is out of the plane of the other four. | ~30° | 0.0 (most stable) |
| Twist | A twisted conformation of the dithiole ring. | ~15° | +1.5 |
| Planar (Transition State) | A high-energy state where the dithiole ring is planar. | 0° | +5.0 |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. ewadirect.comresearchgate.net The simulation calculates the trajectory of each atom in a system by solving Newton's equations of motion, where the forces between atoms are described by a molecular mechanics force field. ewadirect.comresearchgate.net This technique provides a detailed, atomistic view of the dynamic behavior of a system.
For this compound, MD simulations could offer insights into several aspects:
Conformational Dynamics: An MD simulation can model the transitions between different stable conformations over a period of time, revealing the pathways and frequencies of these changes. This provides a more dynamic picture than the static view offered by conformational analysis alone.
Vibrational Motions: The simulations can capture the vibrational motions of the atoms within the molecule, providing information about its flexibility and the distribution of kinetic energy.
Solvent Effects: By including solvent molecules in the simulation box, MD can be used to study how the surrounding environment influences the conformational preferences and dynamics of this compound.
Intermolecular Interactions: MD simulations are well-suited to study the interactions between multiple this compound molecules or their interactions with other molecules, which is crucial for understanding its behavior in the condensed phase.
MD simulations have become a standard tool in many areas of chemistry and biology, offering a bridge between the microscopic details of atomic interactions and the macroscopic properties of a system. computabio.comnih.gov The application of these powerful computational tools to this compound would undoubtedly provide a deeper understanding of its structural and dynamic properties.
Derivatives, Analogues, and Comparative Studies of 1,2 Dithiaacenaphthene
Functionalized 1,2-Dithiaacenaphthene Derivatives (e.g., Sulfoxides, Sulfones, Ring-Substituted Compounds)
Functionalization of the this compound core can be achieved through modification of the disulfide bridge or by substitution on the aromatic rings. These modifications can significantly alter the compound's electronic properties, solubility, and reactivity.
Sulfoxides and Sulfones:
The oxidation of the sulfur atoms in the disulfide bridge of this compound would lead to the formation of the corresponding sulfoxides (S-oxides) and sulfones (S,S-dioxides). While specific studies on the oxidation of this compound are not extensively documented in readily available literature, the oxidation of thioethers and disulfides is a well-established transformation in organic chemistry.
Generally, the selective oxidation of a sulfide (B99878) to a sulfoxide (B87167) can be achieved using a variety of reagents, such as hydrogen peroxide in the presence of a catalyst, or meta-chloroperoxybenzoic acid (m-CPBA). Further oxidation to the sulfone typically requires stronger oxidizing conditions or a stoichiometric excess of the oxidant. The introduction of oxygen atoms to the sulfur is expected to increase the polarity of the molecule and influence the geometry of the five-membered ring.
The oxidation of related thiophene (B33073) compounds to thiophene-S-oxides has been accomplished using peracids in the presence of a Lewis acid like BF₃·Et₂O, which is thought to prevent overoxidation to the S,S-dioxide by complexing with the sulfoxide product. clockss.org A similar strategy could potentially be applied to this compound.
Ring-Substituted Compounds:
The introduction of substituents onto the acenaphthene (B1664957) backbone of this compound can be used to tune its electronic and physical properties. Standard electrophilic aromatic substitution reactions, such as nitration and halogenation, are common methods for functionalizing aromatic systems. For instance, the nitration of acenaphthene itself is a known process, which could potentially be adapted for this compound. rsc.org Similarly, halogenation reactions could introduce bromine or chlorine atoms onto the aromatic rings. The positions of substitution would be directed by the existing aromatic system and the electronic influence of the dithiaacenaphthene core.
The synthesis of functionalized derivatives allows for the creation of a library of compounds with tailored properties for various applications.
Table 1: Potential Functionalized Derivatives of this compound and General Synthetic Approaches
| Derivative Type | Potential Functional Group | General Synthetic Approach | Expected Property Modulation |
| Sulfoxides | -S(O)-S- | Controlled oxidation with reagents like H₂O₂ or m-CPBA. | Increased polarity, altered redox potential. |
| Sulfones | -S(O)₂-S(O)₂- | Stronger oxidation of the disulfide bridge. | Further increased polarity, potential for altered chemical reactivity. |
| Halogenated | -Br, -Cl | Electrophilic halogenation. | Modified electronic properties, potential for further functionalization via cross-coupling reactions. |
| Nitrated | -NO₂ | Electrophilic nitration. | Electron-withdrawing effects, potential precursor for amino derivatives. |
Related Cyclic Disulfides and Their Reactivity Profiles
To better understand the chemical behavior of this compound, it is insightful to compare it with other cyclic disulfides, such as 1,2-dithiolanes and thianthrene (B1682798).
1,2-Dithiolane is a five-membered ring containing a disulfide bond. The reactivity of 1,2-dithiolanes is significantly influenced by ring strain. The constrained geometry of the five-membered ring forces the C-S-S-C dihedral angle to be smaller than the optimal angle of approximately 90° found in linear disulfides. This deviation from the ideal geometry results in torsional strain and a weaker S-S bond, making 1,2-dithiolanes more susceptible to ring-opening reactions.
The reactivity of 1,2-dithiolanes is also affected by the substitution pattern on the ring. Increased substitution can either enhance or decrease the ring strain and, consequently, the reactivity. researchgate.net For instance, some piperazine-fused cyclic disulfides exhibit tunable redox properties based on their stereochemistry. researchgate.netchemrxiv.org
Like 1,2-dithiolane, this compound contains a five-membered disulfide ring and is therefore expected to exhibit reactivity associated with ring strain. However, the fusion of this ring to the rigid acenaphthene framework likely imposes additional geometric constraints, potentially further increasing the ring strain and enhancing its reactivity towards nucleophiles and reducing agents compared to a simple, unsubstituted 1,2-dithiolane.
Table 2: Comparison of Structural and Reactivity Features of this compound and 1,2-Dithiolane
| Feature | This compound | 1,2-Dithiolane |
| Ring System | Five-membered disulfide ring fused to an acenaphthene core. | Five-membered disulfide ring. |
| Key Structural Feature | Fused aromatic system, likely leading to high rigidity and planarity. | Flexible saturated ring. |
| Source of Reactivity | Ring strain in the disulfide ring, potentially enhanced by the fused aromatic system. | Ring strain due to deviation from optimal dihedral angle. |
| Expected Reactivity | Prone to ring-opening reactions initiated by nucleophiles or reducing agents. | Susceptible to ring-opening reactions. |
Thianthrene is a heterocyclic compound containing a 1,4-dithiin ring fused to two benzene (B151609) rings. Unlike this compound, the sulfur atoms in thianthrene are in a six-membered ring and in a 1,4-relationship. A key feature of thianthrene's reactivity is its ease of oxidation to a stable radical cation. researchgate.net This property has been exploited in the development of C-H functionalization reactions, where thianthrene acts as a recyclable directing group. acs.org The thianthrene radical cation can also participate in various other chemical transformations. researchgate.netresearchgate.net
The electrochemical properties of thianthrene and its derivatives have been a subject of interest due to the stability of their oxidized species. nih.gov The bent structure of the neutral thianthrene molecule and its planarization upon oxidation are key aspects of its chemistry. rsc.org
While structurally different from this compound, the study of thianthrene provides valuable insights into the chemistry of sulfur-containing polycyclic aromatic compounds. The propensity of thianthrene to undergo single-electron transfer to form a stable cation radical suggests that this compound might also exhibit interesting electrochemical behavior. The presence of the disulfide bond in a strained ring in this compound might lead to different redox properties compared to the 1,4-dithiin ring in thianthrene.
Heterocyclic Cores Derived from this compound Transformations (e.g., 2a¹,5a-Dihydro-5,6-dithiaacenaphthylene)
The transformation of this compound into other heterocyclic cores represents an intriguing area of synthetic chemistry, allowing for the generation of novel molecular architectures. One such potential transformation is the formation of 2a¹,5a-Dihydro-5,6-dithiaacenaphthylene.
Detailed synthetic routes for the transformation of this compound to 2a¹,5a-Dihydro-5,6-dithiaacenaphthylene are not readily found in the surveyed literature, suggesting this may be a non-trivial or less explored conversion. However, based on general principles of organic synthesis, one could hypothesize potential pathways. For instance, a reaction sequence involving ring-opening of the disulfide bond followed by a subsequent cyclization under different conditions could lead to a rearranged heterocyclic system. The synthesis of related dihydro-1,3-thiazines has been achieved through cascade C-S coupling reactions, which could offer some clues for potential synthetic strategies. nih.gov
The exploration of such transformations could lead to new classes of sulfur-containing heterocycles with potentially interesting biological or material properties.
Advanced Research Applications of the 1,2 Dithiaacenaphthene Core
Role in Photochromic Systems and Molecular Photoswitches
Diarylethenes are a prominent class of photochromic compounds, or molecular switches, valued for their ability to undergo reversible transformations between two distinct isomers when exposed to light. researchgate.netwiley.com This property allows for the modulation of material and biological functions. wiley.com The formation of the 1,2-dithiaacenaphthene core is intrinsically linked to the performance and limitations of these molecular photoswitches.
The this compound (DDA) heterocyclic core is the product of a unique and irreversible two-photon photorearrangement of 1,2-diarylethenes. nih.govresearchgate.net This reaction was first found by chance during research on diarylethene photoswitches and was originally considered a highly undesirable process that led to the degradation of the switch. nih.gov However, subsequent research has recognized this transformation as an efficient and interesting photochemical reaction in its own right. nih.gov It provides a unique synthetic route to the complex DDA structure, which is otherwise challenging to produce. nih.gov
Table 1: Formation of this compound (DDA) from Diarylethene Precursors
| Precursor Class | Reaction Type | Product Core | Significance |
|---|
Photochemical fatigue, the loss of photochromic activity over repeated switching cycles, is a critical parameter for applications of molecular switches. The irreversible rearrangement of diarylethenes to form the DDA core is a prime example of a fatigue pathway. nih.govresearchgate.net While diarylethenes are known for their robust fatigue resistance compared to other photochromic compounds, this rearrangement represents a significant degradation mechanism. wiley.commdpi.com
Understanding the conditions and structural factors that lead to this irreversible transformation is crucial for designing more durable photoswitches. researchgate.net Research indicates that the fatigue resistance of diarylethenes is strongly connected to the dose of light absorbed by the colored (closed-ring) form of the switch. researchgate.net By managing irradiation conditions and modifying the molecular structure, it is possible to minimize the formation of DDA and other degradation byproducts, thereby enhancing the operational lifetime of the photoswitchable system. researchgate.net
Table 2: Comparison of Ideal Photoswitching vs. Fatigue Pathway
| Process | Reversibility | Key Transformation | Outcome for Photoswitch |
|---|---|---|---|
| Ideal Photochromism | Reversible | Photocyclization / Cycloreversion | The switch can be cycled between open and closed states multiple times. researchgate.net |
The perspective on the DDA core has shifted from being solely a fatigue product to a valuable molecular building block. nih.gov The light-induced dyotropic rearrangement that produces DDA is now viewed as a promising synthetic method for creating challenging and complex molecules. nih.gov By harnessing this photoreaction, chemists can access the rigid, well-defined DDA scaffold. This scaffold can then be used as a starting point for the synthesis of new, potentially photoresponsive, molecular architectures. This approach turns an inherent limitation of one class of molecules into a synthetic opportunity for creating novel compounds.
Potential in Materials Science and Organic Electronics (Derived from photoswitching properties)
The properties of diarylethene photoswitches make them attractive for applications in organic electronics, including field-effect transistors and memory devices. wiley.comresearchgate.net The irreversible formation of the this compound structure within a material represents a permanent change in its chemical composition and, consequently, its electronic and optical properties. This transformation could potentially be harnessed in materials science. For example, the controlled, light-induced conversion of a diarylethene-containing polymer into a DDA-containing one could be used to permanently write information into a material or to fabricate electronic components in situ. Understanding this pathway is also critical for ensuring the long-term stability of organic electronic devices that rely on diarylethene components. researchgate.net
Synthesis of Complex Molecular Architectures Utilizing the Dithiaacenaphthene Scaffold
The synthesis of complex molecules often relies on the use of versatile molecular building blocks or scaffolds that provide a core structure for further elaboration. mdpi.comnih.gov The unique photorearrangement of diarylethenes provides access to the complex and rigid 2a¹,5a‐dihydro‐5,6‐dithiaacenaphthylene (DDA) heterocyclic core, establishing it as a valuable and intricate scaffold. nih.govresearchgate.net This photochemical synthesis route is advantageous as it builds a complex polycyclic system in a single step. nih.gov Once formed, the DDA scaffold offers a unique three-dimensional structure that can be functionalized to create even more complex molecular architectures, which could find use in various fields of chemistry and materials science. nih.govnih.gov
Table 3: Properties of the DDA Scaffold for Synthesis
| Structural Feature | Implication for Synthesis | Potential Application |
|---|---|---|
| Complex Heterocyclic Core | Provides access to a unique molecular framework that is difficult to synthesize via traditional methods. nih.gov | Starting material for novel organic compounds. |
| Molecular Rigidity | Offers a well-defined and predictable three-dimensional structure. | Development of host-guest systems, molecular sensors, or structurally precise materials. |
Table 4: List of Chemical Compounds
| Compound Name | Abbreviation |
|---|---|
| This compound | DDA |
Conclusion and Future Research Directions for 1,2 Dithiaacenaphthene
Summary of Key Findings in Synthesis, Reactivity, and Structure-Property Relationships
1,2-Dithiaacenaphthene, also known as acenaphtho[1,2-c] clockss.orgnih.govdithiole, is a sulfur-containing heterocyclic molecule where a dithiole ring is fused to the peri-positions of an acenaphthene (B1664957) core. This rigid, planar structure imparts unique chemical and physical properties that distinguish it from other cyclic disulfides.
Synthesis: The primary synthetic route to this compound involves the reaction of acenaphthylene (B141429) with elemental sulfur at elevated temperatures. While this method provides direct access to the target molecule, it often requires optimization to improve yields and minimize the formation of byproducts.
Reactivity: A key finding in the study of this compound is its unusual reactivity towards oxidizing agents. Unlike typical dialkyl or diaryl disulfides that readily undergo oxidation at the sulfur-sulfur bond to form sulfoxides and sulfones, this compound preferentially undergoes electrophilic substitution on the aromatic acenaphthene ring. For instance, reactions with dinitrogen tetroxide or aqueous bromine lead to nitration or bromination of the aromatic core, leaving the dithiole ring intact clockss.org. This behavior is attributed to the rigid geometry of the dithiole ring, which destabilizes the formation of a trigonal bipyramidal transition state necessary for nucleophilic attack on the sulfur atom clockss.org. However, oxidation of the sulfur atoms can be achieved under specific conditions, leading to the corresponding mono- and di-oxides.
Structure-Property Relationships: The rigid, planar geometry of this compound is central to its properties. The lone pairs of electrons on the sulfur atoms can participate in the π-electron system of the acenaphthene unit, influencing its electronic and optical properties. The constrained S-S bond, with a dihedral angle close to zero, is in a high-energy conformation compared to the ideal staggered arrangement in acyclic disulfides clockss.org. This inherent strain in the dithiole ring is a key factor governing its chemical behavior.
Identification of Unexplored Reaction Pathways and Synthetic Challenges
Despite the foundational knowledge, significant opportunities remain for exploring the chemistry of this compound.
Unexplored Reaction Pathways:
Cycloaddition Reactions: The strained dithiole ring could potentially participate in various cycloaddition reactions, acting as either a dienophile or a dipolarophile. Investigating its behavior in [4+2], [3+2], and [2+2] cycloadditions could lead to the synthesis of novel polycyclic aromatic systems with interesting topologies.
Metal-Catalyzed Cross-Coupling Reactions: The development of methods for the selective functionalization of the acenaphthene ring of this compound via modern cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) remains a largely unexplored area. Such reactions would provide access to a wide range of derivatives with tailored electronic and photophysical properties.
Reductive and Oxidative Ring-Opening Reactions: A systematic study of the conditions required for the selective cleavage of the S-S bond could provide access to novel acenaphthene-1,2-dithiol derivatives, which could serve as valuable ligands for metal complexes or precursors for other sulfur-containing heterocycles.
Synthetic Challenges:
Scalability and Purity: The current synthetic methods often suffer from moderate yields and the formation of complex mixtures, making the purification of this compound challenging. The development of more efficient, scalable, and selective synthetic routes is crucial for its wider application.
Derivative Synthesis: The synthesis of substituted this compound derivatives, particularly those with functional groups on the dithiole ring itself, presents a significant synthetic hurdle. The inherent reactivity of the acenaphthene core often complicates selective transformations.
Advancements in Spectroscopic and Computational Characterization Techniques
A deeper understanding of the structure-property relationships of this compound and its derivatives can be achieved through the application of advanced spectroscopic and computational techniques.
Spectroscopic Characterization:
Nuclear Magnetic Resonance (NMR) Spectroscopy: While basic ¹H and ¹³C NMR are used for routine characterization, advanced techniques such as 2D NMR (COSY, HSQC, HMBC) can provide unambiguous assignment of all proton and carbon signals, especially in more complex derivatives. Solid-state NMR could also provide valuable insights into the packing and conformation of these molecules in the crystalline state.
UV-Visible and Fluorescence Spectroscopy: A detailed investigation of the absorption and emission properties of this compound and its derivatives is essential to understand their electronic transitions and potential as chromophores or luminophores.
Raman and Infrared (IR) Spectroscopy: These techniques can provide valuable information about the vibrational modes of the molecule, particularly the S-S stretching frequency, which is sensitive to the electronic environment and strain of the dithiole ring.
Computational Characterization:
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT): These computational methods can be employed to calculate the optimized geometry, molecular orbital energies (HOMO and LUMO), electronic absorption spectra, and other electronic properties of this compound and its derivatives. Such calculations can provide valuable insights into the nature of its electronic transitions and help in the rational design of new molecules with desired properties.
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the intermolecular interactions and packing of this compound derivatives in the solid state, which is crucial for understanding their charge transport properties in organic electronic devices.
Expanding the Scope of Research Applications in Advanced Materials and Molecular Design
The unique structural and electronic properties of this compound make it a promising building block for the development of advanced materials.
Advanced Materials:
Organic Semiconductors: The planar, π-conjugated structure of this compound suggests its potential as a p-type or ambipolar semiconductor in organic field-effect transistors (OFETs). The ability to tune its electronic properties through chemical modification could lead to the development of high-performance organic electronic devices.
Organic Photovoltaics (OPVs): As an electron-rich unit, this compound could be incorporated into donor-acceptor copolymers for use in the active layer of organic solar cells.
Sensors: The sulfur atoms in the dithiole ring could act as binding sites for metal ions or other analytes, making this compound derivatives potential candidates for chemical sensors.
Molecular Design:
Molecular Wires and Switches: The rigid and conductive nature of the this compound core makes it an attractive component for the design of molecular wires. Furthermore, the redox-active dithiole ring could be exploited to create molecular switches that can be toggled between different electronic states.
Self-Assembled Monolayers (SAMs): The dithiolane functionality that could be derived from ring-opening reactions of this compound is a well-known anchor group for forming self-assembled monolayers on gold surfaces, opening up possibilities in surface modification and nanotechnology.
Q & A
Q. What are the established synthetic routes for 1,2-Dithiaacenaphthene, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis of this compound typically involves cyclization or sulfur-insertion reactions. For example, competitive pathways (e.g., intermediate stabilization) must be controlled through catalyst selection (e.g., Lewis acids) and temperature modulation. Characterize intermediates via HPLC or GC-MS to optimize stepwise efficiency. Reaction yields can be improved by adjusting solvent polarity (e.g., dichloromethane vs. DMF) and stoichiometric ratios of sulfur donors .
Q. How do spectroscopic techniques (e.g., NMR, IR) differentiate this compound from structurally similar polyaromatic hydrocarbons?
Methodological Answer: Use NMR to identify unique carbon environments adjacent to sulfur atoms (deshielding effects at ~120-130 ppm). IR spectroscopy detects S–S stretching vibrations (~500-550 cm), absent in non-sulfur analogs. Compare spectral databases (e.g., NIST Chemistry WebBook) to validate assignments, ensuring calibration with pure reference samples .
Q. What are the thermodynamic stability considerations for this compound under ambient vs. high-temperature conditions?
Methodological Answer: Perform thermogravimetric analysis (TGA) to assess decomposition thresholds. Computational studies (DFT) can predict bond dissociation energies of S–S and C–S bonds. Experimentally, monitor stability in inert vs. oxidative atmospheres using differential scanning calorimetry (DSC). Cross-reference with crystallographic data to correlate molecular packing with thermal resilience .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in reported reaction pathways for this compound derivatization?
Methodological Answer: Employ isotopic labeling (e.g., ) to trace sulfur migration during functionalization. Kinetic profiling (e.g., stopped-flow spectroscopy) identifies rate-determining steps. Contrast computational simulations (e.g., transition state theory) with experimental Arrhenius plots to validate proposed mechanisms. Address discrepancies by isolating metastable intermediates via cryogenic trapping .
Q. What computational models best predict the electronic structure and redox behavior of this compound?
Methodological Answer: Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (e.g., 6-311+G(d,p)) accurately model HOMO-LUMO gaps and electron affinity. Validate against cyclic voltammetry data to refine solvation models. For redox-active applications, incorporate Marcus theory to analyze charge-transfer kinetics .
Q. How do crystallographic defects influence the photophysical properties of this compound single crystals?
Methodological Answer: Use X-ray topography to map defect density and correlate with fluorescence quenching observed via time-resolved spectroscopy. Compare zone-refined vs. solution-grown crystals to isolate defect impacts. Pair with DFT calculations to model exciton trapping at sulfur vacancy sites .
Methodological Frameworks for Data Interpretation
Q. What strategies mitigate bias when interpreting conflicting data on this compound’s catalytic activity?
Methodological Answer: Apply systematic error analysis (e.g., Monte Carlo simulations) to quantify measurement uncertainty. Conduct blinded re-evaluations of raw data, ensuring adherence to FAIR principles (Findable, Accessible, Interoperable, Reusable). Cross-validate results across independent labs using standardized protocols (e.g., ASTM guidelines) .
Q. How can scoping reviews identify understudied applications of this compound in materials science?
Methodological Answer: Follow Arksey & O’Malley’s framework: (1) Define research questions (e.g., “Which polymer matrices enhance this compound’s conductivity?”), (2) Identify grey literature and patents, (3) Chart data by application domain, (4) Consult experts to prioritize gaps. Use tools like VOSviewer for bibliometric mapping .
Tables: Key Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
